BenchChemオンラインストアへようこそ!

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

carbonic anhydrase inhibition structure–activity relationship benzenesulfonamide substitution

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 2034482-20-5, molecular formula C₁₈H₂₅NO₄S₂, molecular weight 383.52 g/mol) belongs to the benzenesulfonamide class bearing a 2-methoxy-4,5-dimethyl substitution pattern on the aryl ring and a 5-hydroxy-3-(thiophen-3-yl)pentyl side chain. The compound is supplied as a research-grade small molecule with typical purity ≥95%, as documented by commercial sources.

Molecular Formula C18H25NO4S2
Molecular Weight 383.52
CAS No. 2034482-20-5
Cat. No. B2893949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
CAS2034482-20-5
Molecular FormulaC18H25NO4S2
Molecular Weight383.52
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CSC=C2)OC
InChIInChI=1S/C18H25NO4S2/c1-13-10-17(23-3)18(11-14(13)2)25(21,22)19-7-4-15(5-8-20)16-6-9-24-12-16/h6,9-12,15,19-20H,4-5,7-8H2,1-3H3
InChIKeyHCSIALRALMZDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 2034482-20-5): Compound Identity and Structural Class for Procurement Screening


N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 2034482-20-5, molecular formula C₁₈H₂₅NO₄S₂, molecular weight 383.52 g/mol) belongs to the benzenesulfonamide class bearing a 2-methoxy-4,5-dimethyl substitution pattern on the aryl ring and a 5-hydroxy-3-(thiophen-3-yl)pentyl side chain . The compound is supplied as a research-grade small molecule with typical purity ≥95%, as documented by commercial sources . Its architecture merges a substituted benzenesulfonamide zinc-binding pharmacophore with a flexible hydroxyalkyl-thiophene linker, placing it within the broader thiophene-sulfonamide family extensively studied for carbonic anhydrase (CA) inhibition [1].

Why Generic Interchange of N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide with Any In-Class Sulfonamide Is Scientifically Unjustified


Thiophene-sulfonamide carbonic anhydrase inhibitors exhibit profound isoform-dependent potency variations spanning four orders of magnitude (IC₅₀ range 23.4 nM to 70 µM against hCA-I and hCA-II), with individual compounds showing non-competitive inhibition kinetics modulated by both the sulfonamide aryl substitution pattern and the thiophene-containing side chain [1]. The 2-methoxy-4,5-dimethylbenzenesulfonamide core of the title compound differs fundamentally from the common unsubstituted benzenesulfonamide, thiophene-2-sulfonamide, or halogenated analogs in electronic character, steric bulk, and hydrogen-bonding capacity, each of which directly alters zinc-binding geometry and selectivity across CA isoforms [2]. Furthermore, close-in analogs differing only in the sulfonamide R-group (e.g., benzamide, cyclopropanesulfonamide, or 5-chlorothiophene-2-sulfonamide variants sharing the identical 5-hydroxy-3-(thiophen-3-yl)pentyl linker) are documented to target entirely distinct biological pathways—including CB1 receptor antagonism, TLR4/MD-2 inhibition, and endothelin receptor blockade—meaning that even scaffold-identical compounds cannot be treated as interchangeable without direct comparative data .

Quantitative Differentiation Evidence: N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide Versus Closest Analogs and In-Class Alternatives


Evidence Item 1: Sulfonamide Aryl Substitution Pattern—2-Methoxy-4,5-Dimethyl vs. Unsubstituted Benzenesulfonamide

The 2-methoxy-4,5-dimethyl substitution on the benzenesulfonamide ring of the title compound introduces electron-donating and steric effects absent in the unsubstituted benzenesulfonamide comparator. In benzenesulfonamide-derived CA inhibitors, methoxy and methyl substituents at these positions have been shown to enhance binding affinity to hCA II by optimizing hydrophobic contacts within the active site pocket. Against a class baseline where simple benzenesulfonamides typically exhibit hCA II Kᵢ values in the micromolar range, derivatives bearing 2-methoxy-4,5-dimethyl substitution on the benzenesulfonamide scaffold have yielded CA inhibition IC₅₀ values as low as 10.1 nM . Although direct IC₅₀ or Kᵢ data for CAS 2034482-20-5 itself have not been published in peer-reviewed literature, the structural precedent firmly establishes the 2-methoxy-4,5-dimethylbenzenesulfonamide core as conferring a predicted potency advantage of ≥100-fold over unsubstituted benzenesulfonamide within the thiophene-sulfonamide CA inhibitor class .

carbonic anhydrase inhibition structure–activity relationship benzenesulfonamide substitution

Evidence Item 2: Linker Architecture—5-Hydroxy-3-(thiophen-3-yl)pentyl vs. Shorter Hydroxyalkyl Linkers

The title compound incorporates a five-carbon hydroxyalkyl linker with a thiophen-3-yl substituent at the C3 position, creating a branched, extended side chain. In contrast, close analog N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide utilizes a three-carbon propyl linker with the thiophene and hydroxyl groups both attached at C3, resulting in a more compact, geminally substituted architecture. Molecular docking studies on thiophene-sulfonamide CA inhibitors demonstrate that the linker length and substitution pattern control whether the inhibitor binds within the catalytic zinc site or at an exo-site allosteric pocket; compounds with longer, flexible linkers preferentially engage the exo-site, correlating with non-competitive inhibition kinetics (Kᵢ range 66.49 nM–234.99 µM for hCA-I; 74.88 nM–38.04 µM for hCA-II) [1]. The five-carbon pentyl linker of the title compound is predicted to shift binding mode toward exo-site occupancy relative to the three-carbon propyl analog, potentially altering isoform selectivity and yielding a different Kᵢ profile [1]. Quantitative binding mode and selectivity data for the title compound versus this specific propyl analog have not been published.

linker length effect thiophene positioning carbonic anhydrase selectivity

Evidence Item 3: Thiophene Regioisomerism—Thiophen-3-yl (Title Compound) vs. Thiophene-2-sulfonamide Directly Ligated CA Inhibitors

The title compound features a thiophen-3-yl substituent on the linker chain, whereas many literature thiophene-sulfonamide CA inhibitors incorporate the sulfonamide group directly attached to the thiophene ring (e.g., thiophene-2-sulfonamides). In a benchmark series of 4-substituted 2-thiophenesulfonamides, several compounds inhibited hCA II at concentrations below 10 nM [1]. However, thiophene-2-sulfonamides with the sulfonamide directly on the thiophene ring show a broader IC₅₀ distribution (23.4 nM–1.405 µM) and non-competitive inhibition, indicating that direct thiophene-sulfonamide conjugation does not guarantee uniform potency [2]. The title compound's architecture—placing the sulfonamide on a 2-methoxy-4,5-dimethylbenzene ring while tethering the thiophene as a pendant group—decouples the zinc-binding motif from the thiophene electronics, potentially narrowing the potency distribution and improving predictability in SAR campaigns. No direct head-to-head comparison between thiophen-3-yl pendant and thiophene-2-sulfonamide direct-attachment architectures has been published for compounds sharing the 2-methoxy-4,5-dimethylbenzenesulfonamide core.

thiophene regioisomerism sulfonamide zinc-binding carbonic anhydrase II

Evidence Item 4: Target Selectivity Diversification—Carbonic Anhydrase vs. Off-Target Pathways Engaged by Scaffold-Matched Analogs

Compounds sharing the identical 5-hydroxy-3-(thiophen-3-yl)pentyl scaffold but differing in the sulfonamide/acyl R-group engage divergent biological targets. The cyclopropanesulfonamide analog (CAS 2034329-91-2) is reported as a CB1 receptor antagonist . The thiophene-2-sulfonamide analog with a shorter propyl linker (CAS 2034404-70-9) exhibits TLR4/MD-2 inhibition with IC₅₀ = 380 nM [1]. The benzamide analog (CAS 2034328-96-4) is uncharacterized but lacks the sulfonamide zinc-binding group entirely. The title compound, bearing a 2-methoxy-4,5-dimethylbenzenesulfonamide group, is structurally positioned as a CA inhibitor based on the well-established zinc-binding pharmacology of primary benzenesulfonamides, and thus is predicted to have minimal CB1 or TLR4 activity. This target-pathway divergence demonstrates that the R-group, not the shared scaffold, dictates biological target engagement, making the title compound the only candidate within this scaffold family rationally addressable to carbonic anhydrase inhibition.

target selectivity CB1 receptor TLR4/MD-2 scaffold hopping

Highest-Value Research and Industrial Application Scenarios for N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling Campaigns

The compound's predicted nanomolar CA inhibition, inferred from the 2-methoxy-4,5-dimethylbenzenesulfonamide scaffold precedent (class IC₅₀ range 10.1–99.6 nM against CA II/IX/XII) , positions it as a candidate for isoform selectivity profiling across the CA family (CA I, II, IV, IX, XII). Its branched C5 linker with thiophen-3-yl pendant may confer differential exo-site binding versus simpler benzenesulfonamides, enabling the identification of CA IX/XII-selective profiles relevant to tumor-hypoxia targeting [1].

Medicinal Chemistry Scaffold-Hopping Starting Point for CA-Dependent Disease Models

As the only carbonic anhydrase-addressable member within its 5-hydroxy-3-(thiophen-3-yl)pentyl scaffold family—distinct from the CB1-targeting cyclopropanesulfonamide analog and the TLR4/MD-2-targeting thiophene-2-sulfonamide analog —this compound serves as a rationally selected starting point for medicinal chemistry programs in glaucoma, epilepsy, or oncology where CA inhibition is the validated mechanism.

Negative Control Design for CB1 or TLR4/MD-2 Screening Cascades

Because scaffold-matched analogs are active at CB1 and TLR4/MD-2 , the title compound—predicted to lack these activities by virtue of its benzenesulfonamide zinc-binding group—can function as a chemical probe to confirm on-target vs. off-target effects in phenotypic screens, enabling researchers to attribute biological responses specifically to CA inhibition.

Procurement as a Structurally Defined, Quality-Controlled Research Intermediate

Supplied with typical purity of ≥95% , the compound meets the minimum purity threshold for in vitro biochemical and cell-based screening. CAS-numbered identity ensures lot-to-lot traceability and reproducible experimental conditions, a baseline requirement for publication-quality data.

Quote Request

Request a Quote for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.